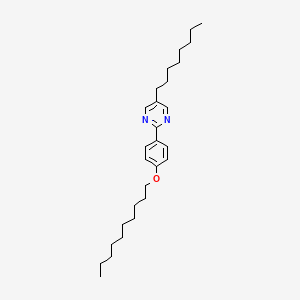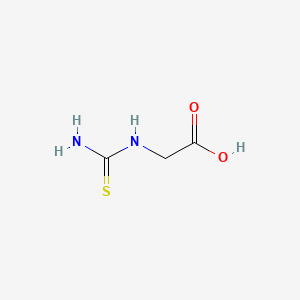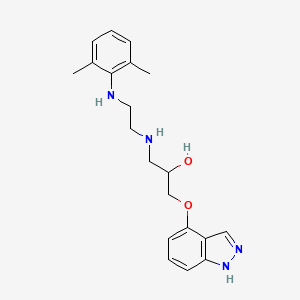
2-(4-(Decyloxy)phenyl)-5-octylpyrimidine
Overview
Description
2-(4-(Decyloxy)phenyl)-5-octylpyrimidine (DPP) is a compound belonging to the family of pyrimidine derivatives. It is a small molecule that has been extensively studied for its potential applications in scientific research. DPP has gained significant attention due to its unique structure and properties, making it a promising candidate for various fields of research.
Scientific Research Applications
Synthesis and Characterization
- Research on thiopyrimidine derivatives, including compounds similar to 2-(4-(Decyloxy)phenyl)-5-octylpyrimidine, focuses on synthesis and characterization. These compounds are optimized using Density Functional Theory (DFT) for understanding their 3D geometries and electronic structures, and are characterized by NMR, FT-IR, and elemental analysis. Such studies are pivotal for understanding the molecular structure and properties of these compounds (Akbas, Ekin, Ergan, & Karakuş, 2018).
Liquid Crystal Research
- Alkoxy substituted phenylpyrimidines, which are structurally similar to 2-(4-(Decyloxy)phenyl)-5-octylpyrimidine, are studied extensively in liquid crystal research. Molecular dynamics simulations reveal how these molecules self-assemble into various liquid crystalline phases, which is crucial for the development of advanced materials and technologies (Yan & Earl, 2012).
Mesomorphic Behavior Studies
- Research into the mesomorphic behavior of pyrimidine derivatives, which include compounds similar to 2-(4-(Decyloxy)phenyl)-5-octylpyrimidine, involves studying their phase transitions using techniques like differential scanning calorimetry, polarizing optical microscopy, and X-ray diffraction. These studies are vital for understanding the thermal and optical properties of materials used in display technologies (Starkulla et al., 2009).
Optical and Electronic Properties Exploration
- Pyrimidine derivatives are explored for their nonlinear optical (NLO) properties. DFT calculations are used to study their structural parameters and electronic properties. This research is significant for potential applications in medicine and NLO fields, impacting areas like optoelectronics and photonics (Hussain et al., 2020).
Antibacterial Activity Studies
- Certain pyrimidine derivatives are synthesized and evaluated for their antibacterial activity. Understanding their interaction with bacterial cells can lead to potential applications in developing new antimicrobial agents (Rostamizadeh et al., 2013).
properties
IUPAC Name |
2-(4-decoxyphenyl)-5-octylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O/c1-3-5-7-9-11-12-14-16-22-31-27-20-18-26(19-21-27)28-29-23-25(24-30-28)17-15-13-10-8-6-4-2/h18-21,23-24H,3-17,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVGOAPQSLSDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398218 | |
| Record name | SBB059202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57202-52-5 | |
| Record name | SBB059202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide, N-(4-chlorophenyl)-2-cyano-2-[2,3-dihydro-3-[tetrahydro-1-(4-methylphenyl)-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-](/img/structure/B1622046.png)





![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1622059.png)




